molecular formula C7H7N3O2 B12440805 2-Nitrobenzamidine CAS No. 88718-94-9

2-Nitrobenzamidine

Cat. No.: B12440805
CAS No.: 88718-94-9
M. Wt: 165.15 g/mol
InChI Key: JBNVRLURWDLBOD-UHFFFAOYSA-N
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Description

2-Nitrobenzimidamide is an organic compound with the molecular formula C7H7N3O2 It is characterized by the presence of a nitro group (-NO2) and an imidamide group (-C(=NH)NH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobenzimidamide can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzonitrile with ammonia or ammonium salts under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the conversion. The reaction is carried out at elevated temperatures to ensure complete conversion of the nitrile to the imidamide.

Industrial Production Methods: In an industrial setting, the production of 2-nitrobenzimidamide may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions ensures the production of high-quality 2-nitrobenzimidamide suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzimidamide undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.

    Hydrolysis: The imidamide group can undergo hydrolysis to form the corresponding carboxylic acid and ammonia.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Reduction: 2-Aminobenzimidamide.

    Substitution: 2-Halobenzimidamide.

    Hydrolysis: 2-Nitrobenzoic acid and ammonia.

Scientific Research Applications

2-Nitrobenzimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their ability to inhibit specific enzymes and pathways involved in disease processes.

    Industry: 2-Nitrobenzimidamide is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Nitrobenzimidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

    3-Nitrobenzimidamide: Similar in structure but with the nitro group in the meta position.

    4-Nitrobenzimidamide: Similar in structure but with the nitro group in the para position.

    2-Aminobenzimidamide: The reduced form of 2-Nitrobenzimidamide with an amino group instead of a nitro group.

Uniqueness: 2-Nitrobenzimidamide is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. The ortho position of the nitro group relative to the imidamide group allows for specific interactions and reactivity patterns that are distinct from its meta and para counterparts.

Properties

CAS No.

88718-94-9

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

2-nitrobenzenecarboximidamide

InChI

InChI=1S/C7H7N3O2/c8-7(9)5-3-1-2-4-6(5)10(11)12/h1-4H,(H3,8,9)

InChI Key

JBNVRLURWDLBOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)[N+](=O)[O-]

Origin of Product

United States

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